2-(Difluoromethoxy)-5-fluorobenzoic acid
Overview
Description
“2-(Difluoromethoxy)-5-fluorobenzoic acid” is a chemical compound with the molecular formula C8H6F2O3 . It has a molecular weight of 188.13 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H6F2O3/c9-8(10)13-6-4-2-1-3-5(6)7(11)12/h1-4,8H,(H,11,12) .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, there are studies on the fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides using 2-(difluoromethoxy)-5-nitropyridine .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis from Fluoroform : Fluoroform, a non-toxic and inexpensive gas, can be used as a difluorocarbene source for converting phenols and thiophenols into difluoromethoxy and difluorothiomethoxy derivatives (Thomoson & Dolbier, 2013).
Application in Metal-Organic Frameworks : The compound is used as a modulator in the preparation of rare-earth metal-organic frameworks (RE MOFs), particularly highlighting its role in fluoro-bridged clusters in these structures (Vizuet et al., 2021).
Tracers in Environmental Studies : Fluorobenzoate derivatives, including difluorobenzoates, have been evaluated as conservative, noninteracting tracers for studying water movement in porous media (Jaynes, 1994).
Biochemical and Environmental Interactions
Biodegradation Studies : Research on Sphingomonas sp. HB-1, capable of degrading fluorobenzoates, provides insights into the biodegradation of these compounds, including fluorinated benzoic acids (Boersma et al., 2004).
Environmental Transformation : Studies on the transformation of phenol to benzoate via para-carboxylation using fluorinated analogs, including fluorobenzoates, contribute to understanding the environmental fate of these compounds (Genthner et al., 1989).
Fluorine Release in Microbial Growth : A pseudomonad utilizing 2-fluorobenzoic acid as a carbon source releases over 80% of the fluorine as fluoride, revealing aspects of fluorine cycling in the environment (Goldman et al., 1967).
Analytical and Spectroscopic Applications
Vibrational Spectroscopy Studies : The use of vibrational spectroscopy and ab initio calculations on fluorobenzoic acid derivatives, including difluorobenzoates, helps in understanding their molecular interactions and properties (Mary et al., 2008).
NMR Studies in Biodegradation : Fluorine NMR spectroscopy (19F NMR) is utilized to analyze the biodegradation products of fluorobenzoates, providing valuable data on environmental breakdown mechanisms (Milne et al., 1968).
Magnetic and Materials Research
- Magnetic Properties in Coordination Polymers : The effect of fluoro-substituents in benzoic acid derivatives on the magnetic properties of azido-copper coordination polymers is a significant area of research, revealing the impact of molecular structure on magnetic behavior (Liu et al., 2017).
Safety and Hazards
Future Directions
While specific future directions for “2-(Difluoromethoxy)-5-fluorobenzoic acid” are not available, research in the field of fluoroalkylation is advancing rapidly . For instance, recent advances in visible light-mediated radical fluoro-alkylation have expanded the field and benefited from developments in both organofluorine chemistry and visible light-mediated synthesis .
Mechanism of Action
Mode of Action
It is known that the compound’s fluorine atoms can form strong bonds with other elements, which may influence its interactions with its targets .
Biochemical Pathways
It is possible that the compound could interact with various intermediates of glycolysis and the citric acid cycle .
Pharmacokinetics
The presence of fluorine atoms in the compound could potentially influence its bioavailability .
Result of Action
It is known that fluorinated compounds can have unique biological activities, which could potentially result in a variety of effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Difluoromethoxy)-5-fluorobenzoic acid. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .
properties
IUPAC Name |
2-(difluoromethoxy)-5-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-4-1-2-6(14-8(10)11)5(3-4)7(12)13/h1-3,8H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQYQUSKIYZJCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901276421 | |
Record name | 2-(Difluoromethoxy)-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901276421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1017779-44-0 | |
Record name | 2-(Difluoromethoxy)-5-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Difluoromethoxy)-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901276421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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